molecular formula C15H15N3O5S B2796602 ethyl 6-methyl-4-[(4-nitrophenyl)methylsulfanyl]-2-oxo-1H-pyrimidine-5-carboxylate CAS No. 899957-63-2

ethyl 6-methyl-4-[(4-nitrophenyl)methylsulfanyl]-2-oxo-1H-pyrimidine-5-carboxylate

Cat. No. B2796602
CAS RN: 899957-63-2
M. Wt: 349.36
InChI Key: DGPSVLBKMWZFKB-UHFFFAOYSA-N
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Description

“Ethyl 6-methyl-4-[(4-nitrophenyl)methylsulfanyl]-2-oxo-1H-pyrimidine-5-carboxylate” is a chemical compound with the molecular formula C15H15N3O5S. It has been used in the synthesis of novel triazole-pyrimidine hybrids, which have shown promising neuroprotective and anti-inflammatory properties .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various techniques such as mass spectra, 1HNMR, 13CNMR, and X-Ray diffraction analysis . Unfortunately, the specific structural details for this compound are not available in the retrieved resources.

Scientific Research Applications

Synthetic Routes and Antitumor Activity A novel compound related to the specified chemical was synthesized through a reaction involving ethyl 6-methyl-4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate. This process led to the development of a compound with potential antitumor activities against human lung (A-549) and hepatocellular carcinoma (HepG-2) cell lines. The in vitro studies indicated a high potency compared to the standard antitumor drug Cisplatin (Gomha, Muhammad, & Edrees, 2017).

Cytotoxic Activity and Structural Analysis Research on novel 5-methyl-4-thiopyrimidine derivatives, derived from similar starting materials, has shown varied cytotoxic activities against different cancer and normal cell lines. These studies contribute to understanding the structural and functional relationships of these compounds, providing insights into their potential therapeutic applications (Stolarczyk et al., 2018).

Antimicrobial Properties Another study focused on the synthesis of ethyl 3-alkyl-5-methyl-4-oxo-2-thioxo-1,2,3,4-tetrahydro-thieno[2,3-d]pyrimidine-6-carboxylate derivatives, revealing their moderate antimicrobial properties. Some compounds showed high inhibitory activity against Candida albicans, suggesting potential for developing new antimicrobial agents (Vlasov, Chernykh, & Osolodchenko, 2015).

Green Synthesis and Biological Activities Research into the synthesis of chromone-pyrimidine coupled derivatives under eco-friendly conditions highlighted the significance of integrating pharmacophores from different classes of biological molecules. This approach has been beneficial in producing compounds with varied biological activities, including antifungal and antibacterial properties (Nikalje et al., 2017).

Antitubercular Activity A study on dihydropyrimidines evaluated their in vitro antitubercular activity against Mycobacterium tuberculosis, identifying compounds with potent activity. This research points to dihydropyrimidines as a promising class of antitubercular agents, further demonstrating the therapeutic potential of pyrimidine derivatives (Trivedi et al., 2010).

properties

IUPAC Name

ethyl 6-methyl-4-[(4-nitrophenyl)methylsulfanyl]-2-oxo-1H-pyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O5S/c1-3-23-14(19)12-9(2)16-15(20)17-13(12)24-8-10-4-6-11(7-5-10)18(21)22/h4-7H,3,8H2,1-2H3,(H,16,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGPSVLBKMWZFKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=O)N=C1SCC2=CC=C(C=C2)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 6-methyl-4-[(4-nitrophenyl)methylsulfanyl]-2-oxo-1H-pyrimidine-5-carboxylate

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